![molecular formula C16H12ClN3OS B5559128 N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide often involves condensation reactions between hydrazides and aldehydes or ketones, resulting in Schiff bases with diverse biological activities. For example, the synthesis of N'-(di(pyridin-2-yl)methylene)benzohydrazide Schiff base (HZSB) was achieved via condensation of benzohydrazide with di(pyridin-2-yl)methanone under reflux conditions in ethanol, demonstrating a typical pathway for such compounds (Warad, 2021).

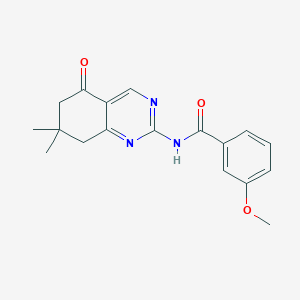

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, and DFT methods. For instance, (E)-N'-(Pyridin-2-yl)methylene benzohydrazide was structurally characterized by X-ray diffraction, showcasing the typical bond parameters and spectral features expected for such molecules (Babu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide derivatives can include nucleophilic addition, azo coupling, and electropolymerization. For example, the synthesis of fluorescent benzo and thieno [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates involved intramolecular azo coupling under acid conditions, demonstrating the compound's reactivity and potential for creating complex structures (Galenko et al., 2016).

Physical Properties Analysis

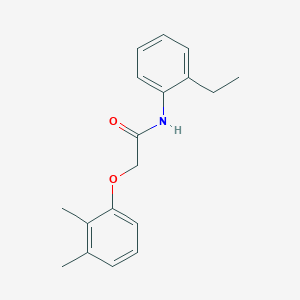

The physical properties of such compounds can be influenced by their molecular structure, including crystal packing and non-covalent interactions. For example, isomers of chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline displayed distinct packing interactions, including hydrogen bonds and C-H···π interactions, which can affect solubility, stability, and melting points (Su et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be affected by the electronic structure and the presence of functional groups. For instance, the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrated the reactivity of the thienyl and pyrrole moieties, which are also present in N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide derivatives (Lengkeek et al., 2010).

Scientific Research Applications

Catalysis and Synthesis

1,3,5-Tris(hydrogensulfato) benzene has been demonstrated as an efficient catalyst for the synthesis of derivatives through condensation reactions, offering eco-friendly conditions and excellent yields, highlighting its role in facilitating chemical transformations of related structures (Karimi-Jaberi et al., 2012).

Crystallography and Molecular Analysis

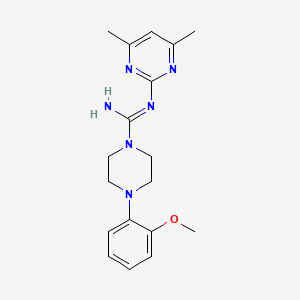

The crystal structure and molecular docking studies of benzohydrazide derivatives have provided insight into their potential as inhibitors of prostate cancer, emphasizing the importance of structural analysis in drug design (Arjun et al., 2020).

Antimicrobial and Anticancer Evaluation

New 2-chloro-3-hetarylquinolines, including benzohydrazide derivatives, have shown significant antibacterial and anticancer activities, suggesting their potential therapeutic applications (Bondock & Gieman, 2015).

Antiviral Activity

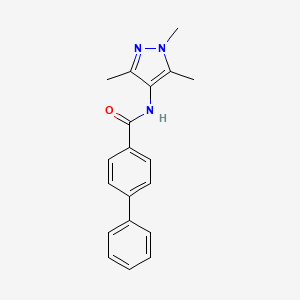

Derivatives bearing the pyrazolyl group have been synthesized and evaluated for their antiviral activity, with some compounds showing promising results against HAV and HSV-1, demonstrating the potential of these compounds in antiviral therapy (Hashem et al., 2007).

Material Science and Corrosion Inhibition

The green synthesis and corrosion inhibition study of a derivative highlight its eco-friendly production and effectiveness as a corrosion inhibitor, underscoring the compound's application in material protection (Singh et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c17-15-8-7-14(22-15)11-18-19-16(21)12-3-5-13(6-4-12)20-9-1-2-10-20/h1-11H,(H,19,21)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKSDAZTDZYCX-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)